Triazolomethylindole-3-acetic Acid-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

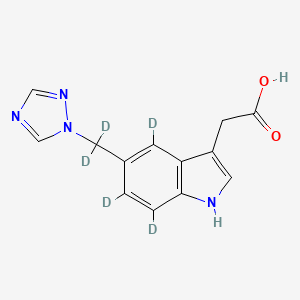

Triazolomethylindole-3-acetic Acid-d5 is a labeled metabolite of Rizatriptan, a medication used to treat migraines . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . Its molecular formula is C13H7D5N4O2, and it has a molecular weight of 261.29 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triazolomethylindole-3-acetic Acid-d5 involves several steps, including a Lewis acid-catalyzed acyliminium ion allylation reaction, a Mitsunobu reaction, a Pd-mediated Stille–Kelly intramolecular cross-coupling, and a CO-catalyzed Pd-mediated reductive N-heterocyclization . Additionally, a deuterium incorporation reaction of 3-unsubstituted indoles can be accomplished through treatment with CD3CO2D at 150°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triazolomethylindole-3-acetic Acid-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Triazolomethylindole-3-acetic Acid-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of Triazolomethylindole-3-acetic Acid-d5 involves its role as a labeled metabolite. In pharmacokinetic studies, it helps researchers track the metabolism and distribution of Rizatriptan in the body . The molecular targets and pathways involved include various enzymes and receptors that interact with Rizatriptan and its metabolites.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic Acid: A natural plant hormone involved in growth and development.

Indole-3-butyric Acid: Another plant hormone used to stimulate root growth.

Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.

Uniqueness

Triazolomethylindole-3-acetic Acid-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and pharmacokinetic research . This labeling allows for precise tracking and analysis, which is not possible with its non-labeled counterparts.

Biological Activity

Triazolomethylindole-3-acetic Acid-d5 (TMAA-d5) is a synthetic derivative of indole-3-acetic acid (IAA), which is a well-known plant growth regulator and auxin. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties, cytotoxicity, and enzyme inhibition. The incorporation of deuterium (d5) enhances its stability and allows for more precise tracking in biological studies.

Chemical Structure

The molecular formula for TMAA-d5 is C10H8D5N3O2, and its structure includes a triazole ring fused with an indole moiety, which is characteristic of many biologically active compounds.

Antimicrobial Properties

Recent studies have demonstrated that TMAA-d5 exhibits significant antimicrobial activity against various pathogens. The compound was evaluated for its efficacy against both bacterial and fungal strains. In particular:

- Bacterial Activity : TMAA-d5 showed minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating robust antibacterial properties .

- Fungal Activity : The compound also demonstrated antifungal activity, although specific strains were less susceptible compared to bacterial strains.

Cytotoxicity

The cytotoxic potential of TMAA-d5 was assessed using the Brine Shrimp Lethality Test. Compounds similar to TMAA-d5 exhibited lethal concentrations (LC50) around 5.7 µg/mL, suggesting that TMAA-d5 may also possess significant cytotoxic effects against certain cell lines .

Enzyme Inhibition

TMAA-d5 has been implicated in the inhibition of several key enzymes, particularly those involved in metabolic pathways. Studies indicate that it may inhibit protein kinases, which are crucial for various cellular processes including growth and proliferation. This inhibition can lead to reduced cell viability in cancer cells, making TMAA-d5 a candidate for further research in cancer therapeutics .

The mechanism by which TMAA-d5 exerts its biological effects appears to be multifaceted:

- Targeting TORC1 Pathway : Similar to IAA, TMAA-d5 may inhibit the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in eukaryotes. In yeast models, IAA was shown to inhibit TORC1 both in vivo and in vitro, suggesting that TMAA-d5 may share this mechanism .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to TMAA-d5:

- Study on Antimicrobial Efficacy : A study conducted on various triazole derivatives indicated that compounds with indole moieties displayed enhanced antimicrobial activity compared to their non-indole counterparts. TMAA-d5 fits this profile, exhibiting significant antibacterial and antifungal activities .

- Cytotoxicity Assessment : Another study highlighted the cytotoxic effects of similar compounds on cancer cell lines, reinforcing the potential utility of TMAA-d5 in oncological applications .

Properties

IUPAC Name |

2-[4,6,7-trideuterio-5-[dideuterio(1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-JZOBIDBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1C([2H])([2H])N3C=NC=N3)[2H])C(=CN2)CC(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.